molecular formula C10H12N2O B13001831 6-(Cyclopropylamino)-4-methylnicotinaldehyde

6-(Cyclopropylamino)-4-methylnicotinaldehyde

Cat. No.: B13001831
M. Wt: 176.21 g/mol
InChI Key: WOIHEZXSSIBTFN-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a cyclopropylamino group and a methyl group attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with cyclopropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(Cyclopropylamino)-4-methylnicotinic acid.

    Reduction: 6-(Cyclopropylamino)-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Cyclopropylamino)-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclopropylamino)-4-methylnicotinic acid:

    6-(Cyclopropylamino)-4-methylnicotinol: A reduced derivative with different chemical properties.

    4-Methylnicotinaldehyde: The parent compound without the cyclopropylamino group.

Uniqueness

6-(Cyclopropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the cyclopropylamino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-(cyclopropylamino)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c1-7-4-10(12-9-2-3-9)11-5-8(7)6-13/h4-6,9H,2-3H2,1H3,(H,11,12)

InChI Key

WOIHEZXSSIBTFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)NC2CC2

Origin of Product

United States

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